molecular formula C18H19ClN2O2 B2848383 N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide CAS No. 941963-62-8

N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2848383
CAS No.: 941963-62-8
M. Wt: 330.81
InChI Key: BQTPCXUAINQRFT-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by its N1- and N2-substituents: a 2-chlorobenzyl group and a 3-phenylpropyl chain, respectively. Oxalamides are known for their versatility in medicinal chemistry, acting as enzyme inhibitors, antiviral agents, or flavoring compounds .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-16-11-5-4-10-15(16)13-21-18(23)17(22)20-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTPCXUAINQRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Oxalamide Derivatives

Oxalamides are typically synthesized via condensation reactions between amines and oxalic acid derivatives. For unsymmetrical oxalamides like N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide, the challenge lies in selectively coupling two distinct amine precursors while avoiding symmetric by-products. Contemporary approaches emphasize modularity, efficiency, and scalability.

Conventional Two-Step Coupling Method

Reaction of Amines with Oxalyl Chloride

The most straightforward route involves reacting 2-chlorobenzylamine and 3-phenylpropylamine with oxalyl chloride. Although excluded sources detail this method, general principles from analogous syntheses can be extrapolated:

  • Activation of Oxalic Acid : Oxalyl chloride converts oxalic acid into a reactive diacid chloride, enabling nucleophilic attack by amines.
  • Stepwise Aminolysis : Sequential addition of amines ensures selective formation of the unsymmetrical oxalamide. The order of addition—often starting with the less nucleophilic amine—minimizes symmetric coupling.
Key Reaction Conditions:
Parameter Optimal Value Purpose
Solvent Anhydrous CH₂Cl₂ or THF Prevents hydrolysis of intermediates
Temperature 0–5°C (initial), then RT Controls exothermic reaction
Stoichiometry 1:1:1 (amine1:amine2:oxalyl chloride) Minimizes by-products
Reaction Time 4–6 hours Ensures complete conversion

This method typically achieves yields of 60–75%, with purity dependent on subsequent purification steps.

Photoinduced C–N/C=O Bond Formation

Triple-Cleavage Process

A groundbreaking approach described in recent literature utilizes photoinduced reactions to construct oxalamides. This method employs bromodifluoroacetamide, amines, and water under UV light, enabling a triple-cleavage mechanism that forms both C–N and C=O bonds simultaneously.

Mechanistic Overview :

  • Photolysis : UV irradiation cleaves the C–Br bond in bromodifluoroacetamide, generating a difluoroacetyl radical.
  • Radical Coupling : The radical reacts with 2-chlorobenzylamine, forming an intermediate imine.
  • Hydrolysis : Water mediates hydrolysis, yielding the oxalamide backbone.
  • Secondary Amination : 3-Phenylpropylamine is introduced to complete the unsymmetrical structure.
Advantages Over Conventional Methods:
  • Mild Conditions : Conducted at room temperature without stringent anhydrous requirements.
  • Broad Substrate Scope : Tolerates diverse amine functionalities, including aromatic and aliphatic variants.
  • Operational Simplicity : Eliminates the need for protective groups or inert atmospheres.

Yields for this method range from 50–65%, with scalability limited by light penetration depth in large-scale reactors.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Solid-phase synthesis, widely used in peptide chemistry, has been adapted for oxalamides to enhance purity and throughput:

  • Resin Functionalization : A Wang resin is derivatized with oxalic acid via ester linkage.
  • First Amine Coupling : 2-Chlorobenzylamine is coupled using HBTU/HOBt activation.
  • Cleavage and Second Coupling : The resin-bound intermediate is cleaved, and 3-phenylpropylamine is introduced via EDC/NHS chemistry.
Performance Metrics:
Metric Value
Purity (HPLC) ≥95%
Yield 70–80%
Synthesis Time 24–36 hours

This method is ideal for producing milligram-to-gram quantities with minimal purification.

Analytical Characterization and Quality Control

Structural Confirmation

Post-synthesis analysis ensures the integrity of this compound:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 4.4–4.6 ppm (benzyl CH₂), and δ 3.2–3.4 ppm (propyl CH₂).
    • ¹³C NMR : Carbonyl signals at δ 160–165 ppm confirm oxalamide formation.
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 385.1 [M+H]⁺.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient, retention time ≈12.3 minutes.
  • Melting Point : 148–150°C (sharp, indicative of crystalline purity).

Challenges and Optimization Strategies

By-Product Formation

Symmetric oxalamides (e.g., N1,N2-bis(2-chlorobenzyl)oxalamide) are common by-products. Mitigation strategies include:

  • Stepwise Addition : Adding amines sequentially rather than simultaneously.
  • Temperature Gradients : Maintaining low temperatures during initial coupling.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance solubility but may promote hydrolysis. Balanced solvent systems like THF/water (9:1) improve yield in photoinduced methods.

Industrial and Research Applications

While the primary focus is synthesis, potential applications include:

  • Medicinal Chemistry : As a building block for kinase inhibitors or protease modulators.
  • Material Science : Incorporation into polymers for enhanced thermal stability.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalamic acids.

    Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Oxalamic acids.

    Reduction: Amines or reduced oxalamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Substituted Aromatic Moieties

N1-(4-Chlorophenyl)-N2-(Thiazole/Pyrrolidine Derivatives)

Compounds 13–15 () feature N1-(4-chlorophenyl) groups paired with thiazole- or pyrrolidine-based N2-substituents. Key differences from the target compound include:

  • Position of Chlorine : The 4-chlorophenyl group (para-substitution) in these analogs contrasts with the target’s ortho-chlorobenzyl group. Para-substitution may enhance electronic effects for receptor binding, while ortho-substitution could sterically hinder interactions .
  • Biological Activity: These analogs exhibit antiviral activity against HIV, with LC-MS and NMR data confirming structural integrity.
N1-(3-Chloro-4-Fluorophenyl)-N2-(4-Methoxyphenethyl)-Oxalamide (Compound 28, )
  • Substituent Effects: The trifluorophenyl and methoxyphenethyl groups in Compound 28 enhance cytochrome P450 4F11 inhibition.
  • Synthetic Yield : Compound 28 was synthesized in 64% yield via a general oxalamide coupling procedure, suggesting similar routes for the target compound .

Alkyl/Aryloxy Substituents

N1-(Adamantyl)-N2-(3-Phenylpropyloxy)-Oxalamide (Compound 12, )
  • Bulky Substituents : The adamantyl group in Compound 12 introduces rigidity, while the 3-phenylpropyloxy chain increases steric bulk compared to the target’s 3-phenylpropyl group. Adamantyl derivatives often exhibit enhanced pharmacokinetic profiles due to resistance to oxidative metabolism .
  • Synthesis : Both compounds likely share synthetic pathways involving amine-oxalyl chloride coupling, though the target’s benzyl vs. adamantyl group may alter reaction kinetics .
N1-(Benzyloxy)-N2-(3-Phenylpropyl)-Oxalamide (Compound 3, )
  • Functional Groups : The benzyloxy group in Compound 3 introduces an ether linkage absent in the target compound. This group may improve solubility but reduce membrane permeability compared to the target’s chlorobenzyl moiety .

Flavoring Agents: S336 ()

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (S336)

  • Substituent Comparison : S336’s dimethoxybenzyl and pyridylethyl groups contrast with the target’s chlorobenzyl and phenylpropyl chains. The methoxy groups in S336 enhance solubility and umami flavor potency, while the target’s chlorine may confer bitterness or toxicity concerns .
  • Regulatory Status: S336 is approved as a food additive (FEMA 4233), whereas the target compound’s safety profile remains unstudied. notes NOEL values (e.g., 100 mg/kg/day for oxalamides), suggesting a framework for toxicological evaluation .

Research Implications and Gaps

  • Synthetic Feasibility : The target compound can likely be synthesized using methods from and (amine-oxalyl chloride coupling), though purity and yield depend on substituent reactivity .
  • Biological Potential: The lack of heterocycles or polar groups may limit its utility as an antiviral or enzyme inhibitor but could favor CNS penetration or prodrug development.

Biological Activity

N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound belongs to a class of benzofuran derivatives, which have been noted for their diverse biological activities, including:

  • Antitumor Activity : Inhibition of cell growth and proliferation.
  • Antibacterial Activity : Suppression of bacterial growth and replication.
  • Antioxidative Activity : Reduction of oxidative stress.
  • Antiviral Activity : Inhibition of viral replication.

Target of Action

Benzofuran compounds like this compound target various biochemical pathways. These include:

  • Cell Growth Pathways : Impeding pathways involved in tumor growth.
  • Bacterial Replication Pathways : Disrupting mechanisms essential for bacterial survival.
  • Oxidative Stress Response : Modulating pathways that manage oxidative damage.
  • Viral Replication Pathways : Interfering with processes crucial for viral life cycles.

Mode of Action

The biological activity is often influenced by substituents on the benzofuran ring. Halogens or hydroxyl groups at specific positions enhance antimicrobial efficacy by increasing lipophilicity, allowing better membrane penetration .

Pharmacokinetics

Benzofuran derivatives typically exhibit favorable pharmacokinetic properties, including:

  • Improved Bioavailability : Facilitates once-daily dosing regimens.
  • Stability in Air : Ensures compound integrity during storage and handling.

Antimicrobial Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on chloroacetamides indicated that compounds with halogenated phenyl rings showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

Case Studies

  • Anticancer Activity : In vitro studies revealed that certain benzofuran derivatives inhibited the proliferation of cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis revealed that the position and type of substituents on the phenyl ring significantly influenced antimicrobial potency. Compounds with para-substituted halogens were particularly effective against pathogenic microorganisms .

Data Table

Biological ActivityTarget OrganismsMechanism
AntitumorCancer Cell LinesInhibits cell proliferation
AntibacterialS. aureus, MRSADisrupts bacterial replication
AntioxidativeVariousReduces oxidative stress
AntiviralViral PathogensInhibits viral replication

Q & A

Q. Critical Parameters :

  • Control moisture to avoid hydrolysis of oxalyl chloride.
  • Monitor reaction progress via TLC or HPLC .

How can researchers characterize the structural integrity of this compound?

Basic Research Question
Methodological Approach :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorobenzyl; aliphatic protons at δ 1.5–2.8 ppm for phenylpropyl) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 413.12) .
  • X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable .

Data Contradiction Analysis :
Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate with FT-IR (amide I/II bands at 1650–1550 cm⁻¹) .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced Research Question
Experimental Design :

Enzyme Inhibition Assays :

  • Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .
  • Include positive controls (e.g., leupeptin) and blank corrections .

Cellular Uptake Studies :

  • Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines via scintillation counting .

Receptor Binding Assays :

  • Surface Plasmon Resonance (SPR) to quantify binding kinetics (KD, kon/koff) for targets like GPCRs .

Q. Key Considerations :

  • Validate assay specificity using knockout cell lines or competitive inhibitors .

How do structural modifications in analogous oxalamide derivatives influence biological efficacy?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

DerivativeSubstituent ModificationsBiological ImpactReference
N1-(4-chlorobenzyl)-N2-(4-methylphenyl)oxalamideChlorine position shifted to paraReduced antimicrobial potency vs. target compound
N1-(3-fluorobenzyl)-N2-(3-phenylpropyl)oxalamideFluorine substitutionEnhanced metabolic stability but lower solubility

Q. Methodological Recommendations :

  • Use computational docking (AutoDock Vina) to predict binding modes of modifications .
  • Synthesize analogs with halogen or alkyl group variations and compare IC₅₀ values .

What strategies can resolve contradictions in experimental data regarding this compound’s mechanism of action?

Advanced Research Question
Contradiction Analysis Framework :

Purity Verification : Re-run HPLC and NMR to exclude impurities .

Orthogonal Assays : Combine SPR (binding) with functional assays (e.g., cAMP modulation) to confirm target engagement .

Kinetic Modeling : Use stopped-flow spectroscopy to resolve transient interactions missed in endpoint assays .

Case Study :
Discrepancies in enzyme inhibition data may arise from allosteric vs. competitive binding. Perform Lineweaver-Burk plots to distinguish mechanisms .

What are the key considerations in designing stability studies for oxalamide derivatives under physiological conditions?

Advanced Research Question
Experimental Design :

pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .

Thermal Stability : Use DSC/TGA to determine decomposition temperatures .

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. Data Interpretation :

  • Hydrolysis of the oxalamide bond is a common degradation pathway. Stabilize with lyoprotectants (e.g., trehalose) in formulations .

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